Imipramine pamoate
Overview
Description
Imipramine pamoate is a tricyclic antidepressant used to treat depression . It belongs to a class of drugs known as tricyclic antidepressants and works by helping to restore the balance of certain natural substances in the brain .
Synthesis Analysis
The synthesis of Imipramine pamoate involves the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde . The salt form of pamoic acid (pamoate ion) can be used as a counterion of a drug compound to affect the dissolution rate of the drug .Molecular Structure Analysis
The molecular formula of Imipramine is C19H24N2 . The molar mass is 280.415 g·mol −1 .Chemical Reactions Analysis
Imipramine undergoes various chemical reactions. For instance, it has been studied for its oxidative degradation . It’s also been used in studies involving serial dilutions in RPMI complete medium over six concentrations .Physical And Chemical Properties Analysis
Imipramine pamoate is a white or slightly yellowish, crystalline powder . It is freely soluble in water and ethanol, and practically insoluble in ether . The bioavailability is 94–96% .Scientific Research Applications
Treatment of Depression : Imipramine pamoate has been effective in treating neurotic depression, with studies showing its efficacy being comparable to amitriptyline. It was also found that imipramine pamoate could lead to earlier rising times and possibly better sleep quality (Goldberg Hl & Finnerty Rj, 1977).
Childhood Enuresis : This compound has been used to treat childhood enuresis (bedwetting) effectively. A study demonstrated significant reductions in wet nights for children administered imipramine pamoate compared to placebo (G. Martin, 1971).
Effects on Sleep Disturbances in Depression : Imipramine pamoate, given in a single dose at bedtime, was equally effective as divided doses in treating neurotically depressed outpatients with sleep disturbances (Goldberg Hl & Finnerty Rj, 1977).
Comparison with Other Forms of Imipramine : Comparisons between imipramine pamoate and imipramine hydrochloride have been conducted, showing that single daily doses of imipramine pamoate can be as effective as divided doses of imipramine hydrochloride (A. Khorana, 1981).
Gene Expression Alterations in Depression Treatment : Long-term administration of imipramine affects gene expression related to depression, indicating its role in modulating neurobiological pathways involved in depressive disorders (L. Brady et al., 1991).
Effect on Brain Neurochemistry : Research has shown that imipramine influences the uptake of neurotransmitters in the brain, providing insights into its mechanism of action as an antidepressant (J. Glowinski & J. Axelrod, 1964).
Potential Anti-inflammatory Effects : Imipramine has shown potential therapeutic effects in inflammatory tissue injury, such as in cases of acute lung injury, by modulating the expression of inflammatory genes (Jin Yang et al., 2010).
Neuroimmune Dysregulation in Stress : Imipramine can alleviate stress-induced inflammation and related behavioral changes, suggesting its role as a neuroimmunomodulator during stress (K. Ramírez & J. Sheridan, 2016).
Effects on Neuroplasticity : Treatment with imipramine has been found to increase the number of hippocampal synapses and neurons in animal models, indicating its potential effect on neuroplasticity and neuronal viability (Fenghua Chen et al., 2010).
Potential in Cocaine Abuse Treatment : Imipramine has been evaluated for its efficacy in treating cocaine abuse, showing some promise in certain subgroups like intranasal users or those with comorbid depression (E. Nunes et al., 1995).
Safety And Hazards
Imipramine pamoate may cause side effects such as dry mouth, drowsiness, dizziness, low blood pressure, rapid heart rate, urinary retention, and electrocardiogram changes . Overdose of the medication can result in death . It’s important to follow the doctor’s instructions carefully when taking this medication .
properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQZYOJIXDMZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H64N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143484 | |
Record name | Imipramine pamoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imipramine pamoate | |
CAS RN |
10075-24-8 | |
Record name | Imipramine pamoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imipramine pamoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propylamine (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIPRAMINE PAMOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC34P30298 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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